Product packaging for (Z)-14-methylhexadec-8-enal(Cat. No.:CAS No. 60609-53-2)

(Z)-14-methylhexadec-8-enal

Cat. No.: B013391
CAS No.: 60609-53-2
M. Wt: 252.4 g/mol
InChI Key: HSGUJTMCFWXGAP-ALCCZGGFSA-N
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Description

Overview of Semiochemicals in Insect Communication

In the intricate world of insects, chemical signals, known as semiochemicals, are a primary mode of communication. bioprotectionportal.commdpi.comwikipedia.org These chemical substances or mixtures are released by an organism and affect the behaviors of other individuals. wikipedia.org Semiochemicals are broadly categorized into pheromones, which mediate interactions between individuals of the same species (intraspecific), and allelochemicals, which are involved in communication between different species (interspecific). mdpi.comnumberanalytics.comresearchgate.net Pheromones can signal the presence of mates, food sources, or danger, while allelochemicals can act as attractants, repellents, or warnings to other species. bioprotectionportal.comwikipedia.org The study of these chemical interactions is a cornerstone of chemical ecology, a multidisciplinary field that examines the chemical basis of interactions between living organisms. mdpi.com

Role of Sex Pheromones in Reproductive Isolation and Species Recognition

Among the various types of pheromones, sex pheromones are crucial for reproduction in many insect species. bioprotectionportal.com Typically emitted by females to attract males, these chemical cues are often highly specific, acting as a lock-and-key mechanism to ensure that individuals of the same species find each other for mating. uva.nlresearchgate.net This specificity is a powerful pre-mating isolating mechanism, preventing interbreeding between closely related species that may share similar habitats. uva.nlresearchgate.netplos.org Even subtle variations in the chemical composition or the ratio of different components in a pheromone blend can be the deciding factor in mate recognition and can lead to reproductive isolation and, ultimately, speciation. uva.nlpnas.org

Historical Context of Pheromone Identification and Synthesis: Focus on Aldehydic Pheromones

The scientific journey to understand and identify pheromones began in earnest in the mid-20th century. A landmark achievement was the identification and synthesis of bombykol, the sex pheromone of the silkworm moth, Bombyx mori, by Adolf Butenandt and his team in 1959. wikipedia.org This pioneering work opened the floodgates for the discovery of numerous other insect pheromones.

Aldehydic pheromones, a class of pheromones characterized by the presence of an aldehyde functional group, have been identified in a wide range of insect species. wikipedia.org The identification of these compounds often involves the meticulous extraction of minute quantities from the insects, followed by sophisticated analytical techniques like gas chromatography-mass spectrometry (GC-MS) to determine their chemical structure. researchgate.net Following identification, the synthesis of these compounds in the laboratory is a critical step to confirm their biological activity and to enable their use in practical applications such as pest management. harvard.eduthieme-connect.com

Significance of Chiral Pheromone Components in Chemical Ecology

Chirality, a property of molecules that are non-superimposable on their mirror images (enantiomers), adds another layer of complexity and specificity to pheromonal communication. rsc.org In many cases, only one enantiomer of a chiral pheromone is biologically active, while the other may be inactive or even inhibitory. nih.gov This stereochemical specificity is a critical factor in the precise signaling required for species recognition and reproductive isolation. nih.govfrontiersin.org The synthesis of enantiomerically pure pheromones is, therefore, often necessary to elicit the desired behavioral response in target insects. rsc.org

(Z)-14-Methylhexadec-8-enal: A Case Study

This compound , also known as Trogodermal, is a key sex pheromone component for several species of dermestid beetles, particularly those in the genus Trogoderma. medchemexpress.combioone.org These beetles are significant pests of stored products, making the study of their pheromones important for developing effective monitoring and control strategies. bioone.orgoup.com

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₇H₃₂O
Molecular Weight 252.44 g/mol
IUPAC Name This compound
CAS Number 60609-53-2
Boiling Point 342.5±21.0 °C (Predicted)
logP 5.68860
Appearance Viscous liquid
Sources: harvard.educhemsrc.comnih.govthegoodscentscompany.comalfa-chemistry.com

Isolation and Identification

The genuine sex pheromone systems of several Trogoderma species were first isolated and identified in 1976. harvard.edu Researchers collected the volatile compounds released by female beetles and identified this compound as a major component of the sex pheromone for species such as Trogoderma inclusum and Trogoderma variabile. harvard.edumedchemexpress.com In contrast, the (E)-isomer was found to be the primary component for Trogoderma glabrum. harvard.edu Interestingly, a mixture of both the (Z) and (E) isomers, in a ratio of 92:8, was identified in Trogoderma granarium, the khapra beetle. harvard.edu

Synthesis

The synthesis of this compound has been achieved through various chemical routes. One notable approach involves the Corey-Fuchs reaction and zipper isomerization, starting from the readily available (R)-citronellol. harvard.eduthieme-connect.com This method allows for the production of both the (E) and (Z) isomers of the optically pure (S)-enantiomer. harvard.eduthieme-connect.comresearchgate.net The ability to synthesize both isomers is crucial for studying their individual and combined biological activities.

Biological Activity and Specificity

This compound is a potent attractant for male Trogoderma beetles. medchemexpress.com The stereochemical configuration of the molecule is critical for its biological activity. The (Z)-isomer is the biologically active form for attracting males of several Trogoderma species, while the (E)-isomer is largely inactive for these same species. This high degree of specificity highlights the importance of the double bond geometry in the pheromonal communication of these beetles.

The chirality at the 14th carbon position also plays a role in the biological activity. While both enantiomers of the (Z)-isomer can elicit a response, the specific enantiomeric preference can vary between different Trogoderma species.

This compound serves as a compelling example of the precision and complexity of chemical communication in the insect world. Its role as a key sex pheromone component in Trogoderma beetles underscores the importance of specific chemical structures, including both geometric and stereoisomerism, in mediating reproductive behaviors and maintaining species boundaries. The successful identification and synthesis of this compound have not only advanced our fundamental understanding of chemical ecology but have also provided valuable tools for the management of economically important pest species.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H32O B013391 (Z)-14-methylhexadec-8-enal CAS No. 60609-53-2

Properties

IUPAC Name

(Z)-14-methylhexadec-8-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32O/c1-3-17(2)15-13-11-9-7-5-4-6-8-10-12-14-16-18/h5,7,16-17H,3-4,6,8-15H2,1-2H3/b7-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSGUJTMCFWXGAP-ALCCZGGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCCC=CCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)CCCC/C=C\CCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20880740
Record name (Z)-14-Methylhexadec-8-enal
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Molecular Weight

252.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60609-53-2
Record name (Z)-14-Methyl-8-hexadecenal
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Hexadecenal, 14-methyl-, (8Z)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Hexadecenal, 14-methyl-, (8Z)-
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Record name (Z)-14-Methylhexadec-8-enal
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Record name (Z)-14-methylhexadec-8-enal
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Discovery and Biological Function of Z 14 Methylhexadec 8 Enal As a Pheromone

Isolation and Identification from Pheromone Gland Extracts and Air-borne Volatiles

The journey to understanding (Z)-14-Methylhexadec-8-enal began with the challenge of capturing and identifying the minute quantities of volatile compounds released by female Trogoderma beetles.

Methodological Approaches for Pheromone Collection (e.g., Porapak-Q)

A significant breakthrough in the study of Trogoderma pheromones was the application of porous polymer adsorbents for the collection of airborne volatiles. Researchers successfully utilized Porapak-Q , a styrene-divinylbenzene polymer, to trap the pheromones released by virgin female beetles. This method involved drawing air over the insects and through a column packed with Porapak-Q, which effectively adsorbed the volatile organic compounds.

The collected compounds were then eluted from the adsorbent using a solvent, typically pentane (B18724) or a similar non-polar solvent. This technique offered a significant advantage over previous methods, such as cold trapping, as it allowed for the collection of pheromones over extended periods, yielding a more concentrated sample of the chemical message as it is naturally released by the insect. This method avoids the extraction of large quantities of non-volatile lipids and other compounds inherent in whole-body extractions, thus simplifying the subsequent purification and analysis.

Definitive Structural Elucidation of this compound

The definitive determination of the structure of this compound was a meticulous process involving a combination of analytical techniques. Early research in the 1970s laid the groundwork for its identification as a key pheromone component in several Trogoderma species, including the khapra beetle (Trogoderma granarium).

Gas chromatography-mass spectrometry (GC-MS) was instrumental in separating the components of the collected volatile extracts and providing initial structural information based on fragmentation patterns. Further structural confirmation was achieved through micro-chemical reactions. Micro-ozonolysis, a technique that cleaves carbon-carbon double bonds, was employed to determine the position of the double bond within the long-chain aldehyde.

Subsequent synthesis of proposed structures and comparison of their spectroscopic data (such as NMR and mass spectra) and chromatographic retention times with the natural product confirmed the identity of the pheromone. This rigorous process established the molecule as a 17-carbon aldehyde with a methyl group at the 14th carbon and a double bond at the 8th position with a Z (cis) configuration.

Behavioral Efficacy and Receptor Responses in Target Organisms

The identification of this compound paved the way for detailed investigations into its biological activity and how it is perceived by male Trogoderma beetles.

Male Mating Responses Elicited by this compound in Trogoderma Species

This compound is a powerful attractant for male Trogoderma beetles. In laboratory bioassays, exposure to this compound elicits a characteristic sequence of mating behaviors in males, including activation, upwind anemotaxis (oriented movement towards the odor source), and copulatory attempts.

For instance, in Trogoderma granarium, the pheromone blend, of which this compound is the major component (in a 92:8 ratio with the (E)-isomer), is highly effective at attracting males. The presence of this specific compound is a key cue that enables males to locate receptive females for mating.

Trogoderma SpeciesMajor Pheromone ComponentObserved Male Mating Behaviors
Trogoderma granariumThis compoundAttraction, Upwind Anemotaxis, Copulatory Attempts
Trogoderma inclusumThis compoundAttraction, Mating Displays
Trogoderma variabileThis compoundAttraction, Excitation
Trogoderma glabrum(E)-14-Methylhexadec-8-enalAttraction, Mating Displays

Electroantennographic (EAG) and Electrophysiological Studies of Olfactory Reception

Electroantennography (EAG) is a technique used to measure the electrical response of an insect's antenna to olfactory stimuli. Studies on Trogoderma species have demonstrated that male antennae are highly sensitive to this compound. When the antenna is exposed to this compound, a distinct depolarization of the antennal neurons occurs, which can be measured as a voltage change.

These EAG studies provide a physiological correlate to the observed behavioral responses, confirming that specialized olfactory receptor neurons on the male's antennae are tuned to detect this specific pheromone component. The magnitude of the EAG response is typically dose-dependent, with larger responses elicited by higher concentrations of the pheromone.

Discrimination of Geometric Isomers and Enantiomers by Target Insects

The specificity of the insect olfactory system is remarkable, often allowing for the discrimination between closely related molecules such as geometric isomers and enantiomers. In the case of Trogoderma, the response to different isomers of 14-Methylhexadec-8-enal varies among species.

While Trogoderma granarium and Trogoderma inclusum utilize the (Z)-isomer as their primary pheromone component, Trogoderma glabrum uses the (E)-isomer. The natural pheromone of T. granarium is a blend of (Z)- and (E)-14-methyl-8-hexadecenal in a 92:8 ratio. This indicates that the olfactory receptors of these species are finely tuned to the specific geometry of the double bond.

Furthermore, the chirality of the methyl group at the 14-position can also influence biological activity. Synthesis of both the (R) and (S) enantiomers of this compound has allowed for investigations into the stereospecificity of the Trogoderma olfactory system. While detailed comparative bioassay data is limited in the available literature, such studies are crucial for understanding the evolution of pheromone communication and for the development of species-specific pest management strategies.

CompoundIsomer/EnantiomerTarget Species (Example)Behavioral/Electrophysiological Response
14-Methylhexadec-8-enal(Z)-isomerTrogoderma granariumStrong attraction and mating behavior
14-Methylhexadec-8-enal(E)-isomerTrogoderma glabrumStrong attraction and mating behavior
14-Methylhexadec-8-enal(Z)-isomerTrogoderma glabrumReduced or no attraction
14-Methylhexadec-8-enal(E)-isomerTrogoderma granariumMinor component of natural blend

Interspecific and Intraspecific Variation in Pheromone Blends Featuring this compound

This compound is a significant semiochemical, primarily recognized for its role as a female-produced sex pheromone in several species of beetles belonging to the genus Trogoderma. These beetles are notorious pests of stored products, making the study of their chemical communication crucial for developing effective pest management strategies. The composition of the pheromone blend, particularly the presence and ratio of this compound and its geometric isomer, (E)-14-Methylhexadec-8-enal, varies among different Trogoderma species, playing a key role in reproductive isolation and species recognition.

This compound as a Major Component in Trogoderma inclusum and Trogoderma variabile

Research has identified this compound as the principal component of the sex pheromone in both Trogoderma inclusum (the larger cabinet beetle) and Trogoderma variabile (the warehouse beetle). In these species, this single compound is highly effective in attracting males and eliciting mating responses. The identification of this compound as the key attractant for these two species was a significant step in understanding their chemical ecology. While earlier studies on T. inclusum had identified other compounds from whole-body extracts, later research focusing on the volatile compounds released by females confirmed that this compound is the essential pheromone component for both T. inclusum and T. variabile.

SpeciesCommon NameMajor Pheromone Component
Trogoderma inclusumLarger Cabinet BeetleThis compound
Trogoderma variabileWarehouse BeetleThis compound

Co-occurrence with (E)-14-Methylhexadec-8-enal in Trogoderma granarium and Other Species

In contrast to T. inclusum and T. variabile, the pheromone blend of the khapra beetle, Trogoderma granarium, is a mixture of two geometric isomers. The female-produced sex pheromone of T. granarium consists of both this compound and (E)-14-Methylhexadec-8-enal. The typical ratio of these isomers in the natural pheromone blend of T. granarium has been identified as approximately 92:8 in favor of the (Z) isomer. This specific blend is crucial for attracting male khapra beetles. Another species, Trogoderma glabrum, also utilizes a pheromone blend containing these isomers, but with the (E) isomer being the major component. This variation in the isomeric composition of the pheromone blend among different Trogoderma species highlights a mechanism for species-specific mate recognition.

SpeciesCommon NamePheromone ComponentsIsomer Ratio (Z:E)
Trogoderma granariumKhapra BeetleThis compound and (E)-14-Methylhexadec-8-enal92:8
Trogoderma glabrumThis compound and (E)-14-Methylhexadec-8-enal(E) isomer is major

Pheromone Blend Ratios and Their Behavioral Impact

The precise ratio of pheromone components is often critical for eliciting a maximal behavioral response in insects. For Trogoderma species that utilize a blend of (Z)- and (E)-14-Methylhexadec-8-enal, the specific ratio of these isomers is a key factor in mate attraction and reproductive isolation. Laboratory bioassays have demonstrated that male beetles can discriminate between different isomeric blends. For instance, male T. granarium show a significantly stronger attraction to a blend that mimics their natural 92:8 (Z:E) ratio than to other ratios or to the individual isomers alone.

The behavioral response to pheromones is a multi-step process that can include arousal, upwind flight, and copulatory behavior. Any deviation from the optimal blend ratio can disrupt this sequence. This blend-specificity is a cornerstone of chemical communication, ensuring that mating efforts are directed towards conspecifics. Synthetic pheromone lures used in trapping and monitoring programs for these pests are formulated with specific isomer ratios to maximize their effectiveness for the target species. For example, lures designed for T. granarium will typically contain the 92:8 Z:E mixture. The response of other Trogoderma species to this specific blend can vary, with some showing cross-attraction, which has implications for monitoring programs where multiple Trogoderma species may be present.

Other Biological Occurrences of this compound

While this compound is extensively documented as an insect pheromone, its occurrence in other biological systems is less understood. The exploration of this compound in different natural contexts can provide insights into its broader ecological significance.

Potential Biological Roles Beyond Pheromonal Communication

The biological functions of this compound beyond its role as a sex pheromone in Trogoderma beetles are not well-established. In the broader context of chemical ecology, compounds that function as pheromones for one species can sometimes act as kairomones (beneficial to the receiver) or allomones (beneficial to the emitter) in interspecific interactions. For example, a predator or parasitoid might use the pheromone of its prey or host to locate it.

However, specific studies demonstrating such interspecific roles for this compound are limited. Similarly, there is no significant body of research to suggest that this compound has other physiological or behavioral effects on the producing organism itself, outside of its function in reproduction. The primary focus of research on this compound has been its application in pest management, leveraging its potent activity as a sex attractant. Further investigation into the broader ecological distribution and functions of this compound could reveal additional biological roles.

Biosynthesis and Metabolic Pathways of Z 14 Methylhexadec 8 Enal

Proposed Biosynthetic Routes for Long-Chain Aldehydes in Insects

The synthesis of long-chain fatty aldehydes in insects, including (Z)-14-Methylhexadec-8-enal, originates from the ubiquitous fatty acid synthesis pathway. frontiersin.orgnih.gov This process begins with the fundamental building block acetyl-CoA, which is converted to malonyl-CoA. google.com These units are then systematically assembled by a multi-enzyme complex called fatty acid synthase (FAS) to produce saturated fatty acyl-CoA precursors, typically with chain lengths of 16 or 18 carbons (e.g., palmitoyl-CoA or stearoyl-CoA). frontiersin.orgnih.gov

To achieve the specific structures required for pheromones, this primary pathway undergoes several modifications:

Chain Modification : The saturated fatty acyl-CoA precursors can be elongated by elongase enzymes or, in some cases, shortened via limited β-oxidation to achieve the precise carbon chain length required for the specific pheromone. google.comoup.com

Desaturation : Specific desaturase enzymes introduce one or more double bonds at precise locations and with specific stereochemistry (Z or E) into the hydrocarbon chain. frontiersin.orgnih.gov

Functional Group Modification : The fatty acyl-CoA precursor is then converted to its final functional form. For aldehydes, this typically involves a two-step reduction process. First, a fatty-acyl reductase (FAR) converts the fatty acyl-CoA to a fatty alcohol. frontiersin.orggoogle.com Subsequently, an alcohol oxidase or dehydrogenase transforms the fatty alcohol into the final aldehyde pheromone. nih.govnih.gov Alternatively, some pathways may involve the direct reduction of the fatty acyl-CoA to an aldehyde. frontiersin.org

This modular pathway allows for the generation of a vast diversity of pheromone structures from common metabolic precursors. google.com

Enzymatic Systems Involved in Alkene Formation (Desaturases) and Chain Elongation

The formation of the specific C16, methyl-branched, and unsaturated structure of this compound is dependent on a suite of specialized enzymes.

Chain Elongation (Elongases and Fatty Acid Synthases) : The backbone of the pheromone is constructed by fatty acid synthases (FAS) and very long-chain fatty acid elongases. oup.com These enzymes catalyze the sequential addition of two-carbon units from malonyl-CoA to the growing acyl chain. oup.com For a C16 pheromone that contains a methyl group, the underlying carbon skeleton is assembled to the appropriate length before final modifications. The process involves a specialized microsomal FAS for incorporating the methyl branch. oup.comu-tokyo.ac.jp

Alkene Formation (Desaturases) : Fatty acyl-CoA desaturases (FADs) are critical enzymes that introduce double bonds into the fatty acyl chain, and their specificity is a primary determinant of the final pheromone structure. google.combiologists.com The formation of this compound requires a desaturase that creates a double bond at the Δ8 position of the 16-carbon chain. The enzyme must also be stereospecific, catalyzing the removal of hydrogen atoms to produce the cis (or Z) configuration of the double bond. google.com The diversity of desaturases in insects, which have evolved from the more common Δ9 desaturases involved in general lipid metabolism, is a key source of pheromone diversity. nih.govpnas.org

Terminal Modification (Reductases and Oxidases) : After the carbon chain has been fully formed, branched, and desaturated, the terminal functional group is created. A fatty-acyl reductase (FAR) specific to the pheromone gland reduces the (Z)-14-methylhexadec-8-enoyl-CoA precursor to the corresponding alcohol, (Z)-14-methylhexadec-8-en-1-ol. frontiersin.orgoup.com In the final step, this alcohol is oxidized to the aldehyde, this compound, a reaction catalyzed by an alcohol oxidase. nih.govnih.gov

Enzyme ClassSpecific Function in this compound Biosynthesis
Fatty Acid Synthase (FAS) Elongates the fatty acid chain; a microsomal FAS incorporates the methyl branch. oup.comu-tokyo.ac.jp
Δ8-Desaturase Introduces a double bond at the C-8 position with Z (cis) stereochemistry. google.com
Fatty-Acyl Reductase (FAR) Reduces the fatty acyl-CoA precursor to the corresponding fatty alcohol. frontiersin.orggoogle.com
Alcohol Oxidase Oxidizes the terminal fatty alcohol to the final aldehyde functional group. nih.govnih.gov

Mechanisms of Methyl Branching in Pheromone Biosynthesis

The introduction of methyl branches into fatty acid-derived pheromones is a key step that increases structural complexity and signal specificity. This process occurs during the chain elongation phase of fatty acid synthesis. u-tokyo.ac.jppnas.org

The methyl group of this compound arises from the substitution of a methylmalonyl-CoA molecule in place of the usual malonyl-CoA extender unit at a specific point during chain elongation. u-tokyo.ac.jp This reaction is catalyzed by a specialized microsomal fatty acid synthase (FAS), as opposed to the soluble FAS typically involved in primary metabolism. oup.comu-tokyo.ac.jp The timing of this incorporation determines the position of the methyl branch. For the branch to be at the C-14 position of a 16-carbon aldehyde, the methylmalonyl-CoA unit is incorporated late in the elongation of the fatty acid chain.

The precursor molecule, methylmalonyl-CoA, can be derived from several sources in insects, including the catabolism of branched-chain amino acids like valine and isoleucine, or from succinate (B1194679) via a pathway involving vitamin B12. u-tokyo.ac.jp The stereochemistry of the methyl branch point is precisely controlled, likely by the enoyl-ACP reductase domain of the FAS complex, ensuring the production of a specific enantiomer. pnas.org

Genetic Regulation of Pheromone Production Pathways

The biosynthesis of insect pheromones is a tightly regulated process, controlled at the genetic and hormonal levels to ensure production occurs at the correct time and in species-specific ratios. researchgate.netuva.nl

In many moth species (Lepidoptera), the entire biosynthetic pathway is often initiated by the Pheromone Biosynthesis Activating Neuropeptide (PBAN). researchgate.netuva.nl However, in other insect orders like Coleoptera (beetles), to which Trogoderma belongs, pheromone production is often under the control of Juvenile Hormone. nih.gov

A primary mechanism for generating pheromonal diversity and ensuring species specificity is the differential regulation of genes encoding the biosynthetic enzymes. uva.nlplos.org The evolution of new pheromone blends is often associated with changes in the expression patterns of key genes within the pheromone gland. plos.org For instance, the activation or up-regulation of a specific desaturase gene can lead to the production of a novel unsaturated precursor, fundamentally altering the resulting pheromone blend. pnas.orgmdpi.com

The genes for enzymes like desaturases and reductases often belong to multigene families that have arisen through gene duplication. researchgate.netplos.org This "birth-and-death" model of evolution allows for duplicated genes to be lost or to acquire new functions (neofunctionalization), such as altered substrate specificity or regiospecificity, providing the genetic toolkit for the evolution of new pheromone communication channels. researchgate.netmdpi.com

Comparative Biosynthesis of this compound and Related Isomers

The genus Trogoderma provides a clear example of how subtle changes in biosynthesis can lead to species-specific pheromone signals. Several species use 14-methylhexadec-8-enal as their primary sex pheromone, but they differ in the geometry of the double bond (Z or E isomer) and the chirality of the methyl branch. researchgate.netharvard.edu

Trogoderma inclusum and Trogoderma variabile use the (Z)-isomer, this compound. researchgate.netharvard.edu

Trogoderma glabrum uses the corresponding (E)-isomer. researchgate.netjusst.org

Trogoderma granarium (the Khapra beetle) uses a blend of both, typically in a 92:8 ratio of the (Z)- to (E)-isomer. researchgate.netresearchgate.net

The biosynthesis of the (E)-isomer follows the exact same pathway as the (Z)-isomer—involving chain elongation, C-14 methyl branching, and terminal reduction/oxidation. The critical difference lies in the stereospecificity of the Δ8-desaturase enzyme. The desaturase in T. glabrum is specific for producing an E (trans) double bond, while the enzyme in T. inclusum produces the Z (cis) double bond. google.com In T. granarium, the presence of both isomers suggests either a single desaturase with "leaky" stereospecificity or the expression of two different desaturase enzymes. This variation in a single enzymatic step, controlled at the genetic level, is a crucial mechanism for reproductive isolation among these closely related species.

Advanced Synthetic Methodologies for Z 14 Methylhexadec 8 Enal

Enantioselective Total Synthesis Approaches to (Z)-14-Methylhexadec-8-enal

The biological activity of pheromones is often highly dependent on their stereochemistry. For Trogoderma granarium (the khapra beetle), the natural pheromone is a mixture of (Z)- and (E)-14-methyl-8-hexadecenal, with the (R)-enantiomer being the more active form. researchgate.nettandfonline.com This has driven the development of enantioselective syntheses to produce the optically pure isomers.

An effective and common strategy for obtaining enantiomerically pure compounds is to start from readily available chiral molecules, a technique known as chiral pool synthesis. jst.go.jpuni-koeln.de (R)-citronellol, a natural product, has served as a key starting material for the synthesis of the (R)-enantiomer of this compound and its corresponding alcohol. researchgate.nettandfonline.comjst.go.jp

In a representative synthesis, (R)-citronellol is converted to the corresponding bromide. This is followed by a two-carbon homologation using monosodium diethyl malonate and subsequent decarbethoxylation. tandfonline.com Oxidative ozonolysis of the resulting ester yields a carboxylic acid ester, which then undergoes reductive decarboxylation to furnish a key chiral intermediate. tandfonline.com This chiron can then be further elaborated to the final pheromone structure. Mori and his colleagues also utilized (S)-citronellol to synthesize both (R)- and (S)-enantiomers of the pheromone components, which was instrumental in determining the absolute configuration of the natural pheromone. researchgate.net

Another approach starting from (R)-pulegone, which can be converted to (R)-citronellol, has also been reported. tandfonline.com This highlights the versatility of using natural products as chiral precursors. The key advantage of this method lies in the direct incorporation of the required stereocenter from a relatively inexpensive starting material. jst.go.jp

Asymmetric synthesis creates the desired stereochemistry from achiral starting materials using chiral catalysts or reagents. While chiral pool synthesis is effective, asymmetric methods offer greater flexibility. A practical total synthesis of both (E)- and (Z)-isomers of optically pure (S)-14-methylhexadec-8-enal has been described where a key step involves the Corey–Fuchs reaction. thieme-connect.comthieme-connect.comgoogle.com.sg

The Corey–Fuchs reaction is a two-step process for converting an aldehyde into a terminal alkyne. organic-chemistry.org This involves the reaction of an aldehyde with a phosphine-ylide generated from triphenylphosphine (B44618) and carbon tetrabromide to form a dibromoalkene, which is then treated with a strong base to yield the alkyne. organic-chemistry.orgnih.gov This alkyne can then be further manipulated, for instance, through partial hydrogenation using specific catalysts to generate the desired (Z)-alkene.

Other notable asymmetric methods applicable to pheromone synthesis include:

Zipper Isomerization: This reaction involves the migration of a double or triple bond along a carbon chain, which can be used to position the unsaturation at the desired location.

Asymmetric Hydrogenation: The use of chiral catalysts to selectively hydrogenate a prochiral substrate to create a specific enantiomer. A combination of Horner-Emmons synthesis and hydrogenation over chromium-based catalysts provides a versatile route to various stereoisomers of olefinic insect pheromones. nih.gov

The pioneering work on the synthesis of optically active pheromones was largely driven by Kenji Mori and his research group. researchgate.netjst.go.jp His early syntheses were instrumental in determining the absolute configuration of many pheromones, including that of the dermestid beetle. researchgate.netjst.go.jpnih.gov

In 1973, Mori reported the determination of the absolute configuration of (Z)-(−)-14-methyl-8-hexadecen-1-ol. nih.gov This was achieved through an enantioselective synthesis starting from (S)-2-methyl-1-butanol, a commercially available chiral alcohol. jst.go.jpnih.gov This synthesis established that the naturally occurring levorotatory pheromone possessed the (R)-configuration. nih.gov This was a landmark achievement, as it was one of the first instances where chemical synthesis was used to determine the absolute configuration of a pheromone. nih.gov

Later, in 1978, Mori's group published the synthesis of optically active forms of this compound itself. researchgate.netjst.go.jpscilit.com These syntheses often relied on the chiral pool approach, which was the predominant method before the widespread development of asymmetric reactions. jst.go.jp Over the years, as new synthetic methods became available, the routes to this compound have become more efficient and stereoselective.

Stereocontrol in the Synthesis of the (Z)-Double Bond

The geometry of the double bond is critical for the biological activity of many insect pheromones. jst.go.jp The synthesis of the (Z)- or cis-double bond in this compound with high stereoselectivity is a key challenge.

Several methods are employed to achieve this:

Wittig Reaction and its Variants: The Wittig reaction is a widely used method for alkene synthesis. The use of salt-free ylides or stabilized ylides under specific conditions can favor the formation of the (Z)-isomer. The Still-Gennari modification of the Horner-Wadsworth-Emmons reaction, using bis(2,2,2-trifluoroethyl) phosphonates, is particularly effective for generating (Z)-alkenes. core.ac.uk

Partial Hydrogenation of Alkynes: The reduction of an internal alkyne is a very common and effective method for the stereoselective synthesis of (Z)-alkenes. The use of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) or palladium on barium sulfate (B86663) with quinoline (B57606) is a classic approach that reliably yields the cis-alkene. synergypublishers.com

Olefin Metathesis: Cross-metathesis reactions using ruthenium or molybdenum-based catalysts have emerged as powerful tools for the synthesis of (Z)-alkenes. researchgate.netresearchgate.net Specific Z-selective catalysts can be employed to achieve high stereocontrol. researchgate.net For instance, Grubbs and coworkers have utilized such catalysts for the synthesis of various insect pheromones containing Z-olefins. researchgate.net

Table 1: Comparison of Methods for (Z)-Double Bond Synthesis

Method Reagents/Catalyst Advantages Disadvantages
Wittig Reaction (Z-selective) Salt-free ylides, specific solvents Good functional group tolerance Stereoselectivity can be variable; removal of phosphine (B1218219) oxide byproduct can be difficult
Still-Gennari Olefination Bis(2,2,2-trifluoroethyl) phosphonates, KHMDS, 18-crown-6 Excellent (Z)-selectivity Requires specialized phosphonate (B1237965) reagents
Alkyne Hydrogenation Lindlar's catalyst (Pd/CaCO₃, Pb(OAc)₂, quinoline) High (Z)-selectivity, reliable Catalyst can be sensitive; over-reduction to the alkane is a potential side reaction
Z-Selective Cross Metathesis Ruthenium or Molybdenum catalysts High efficiency and stereoselectivity Catalyst cost and sensitivity; potential for side reactions

Regioselective Functionalization for Aldehyde Formation

The final step in the synthesis of this compound is the formation of the aldehyde group from a suitable precursor, typically a primary alcohol. This transformation must be carried out under mild conditions to avoid isomerization of the (Z)-double bond or other side reactions.

Common methods for this regioselective oxidation include:

Pyridinium Chlorochromate (PCC): PCC is a mild oxidizing agent that efficiently converts primary alcohols to aldehydes without significant over-oxidation to carboxylic acids. scilit.com

Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. It is a very mild and effective procedure for aldehyde synthesis. acs.org

Dess-Martin Periodinane (DMP): DMP is another mild and selective reagent for the oxidation of primary alcohols to aldehydes. It offers the advantage of being a neutral reagent and having a relatively simple workup. acs.orgmdpi.com

Catalytic Aerobic Oxidation: Modern methods focus on the use of catalytic amounts of transition metals (e.g., Rhodium, Copper) with molecular oxygen as the terminal oxidant, which are more environmentally friendly. thieme-connect.comresearchgate.net

The choice of method depends on the specific substrate and the other functional groups present in the molecule. The key is to achieve high yield and selectivity for the aldehyde without compromising the stereochemical integrity of the chiral center and the (Z)-double bond. chalmers.sersc.org

Scalable Synthesis Routes for Practical Applications in Chemical Ecology Research

For this compound to be used effectively in pest management programs, its synthesis must be scalable to produce larger quantities at a reasonable cost. annualreviews.org This requires the development of routes that are efficient, use readily available starting materials, and avoid expensive or hazardous reagents and complex purification procedures.

Key considerations for a scalable synthesis include:

Use of Inexpensive Starting Materials: Utilizing readily available and inexpensive chiral pool materials like citronellol (B86348) or developing efficient asymmetric syntheses from simple achiral precursors is crucial. tandfonline.com

Catalytic Methods: Employing catalytic reactions, such as olefin metathesis or catalytic hydrogenations and oxidations, reduces waste and cost compared to stoichiometric reagents. nih.govresearchgate.netresearchgate.net

Robust and High-Yielding Reactions: Each step in the synthesis should be high-yielding and tolerant of minor variations in reaction conditions to ensure reproducibility on a larger scale.

A practical synthesis developed by Chattopadhyay and colleagues highlights some of these principles, using (R)-pulegone as a chiral starting material and aleuritic acid as a source for the achiral portion of the molecule, demonstrating a simpler and more cost-effective approach. tandfonline.com The development of boron-mediated reductions of esters to aldehydes also presents a promising avenue for efficient and selective aldehyde formation on a larger scale. acs.org

Structure Activity Relationships and Analogue Design for Z 14 Methylhexadec 8 Enal

Impact of Stereochemistry (Chirality and Geometric Isomerism) on Biological Activity

Stereochemistry, encompassing both the three-dimensional arrangement of atoms (chirality) at the C14 methyl-branched carbon and the geometry of the C8 double bond (geometric isomerism), is a critical determinant of the pheromonal activity of 14-Methylhexadec-8-enal. researchgate.netjst.go.jp

The chirality at the C14 position significantly influences the biological response in Trogoderma species. The natural pheromone of the Khapra beetle, Trogoderma granarium, is the (R)-(-)-enantiomer. researchgate.netresearchgate.net Bioassays have demonstrated that the (R)-enantiomer is substantially more active than its synthetic (S)-enantiomer. researchgate.net In one study, the (R)-(-)-enantiomer was found to be approximately 250 times more active than its (S)-(+)-antipode when tested on the dermestid beetle. researchgate.net Similarly, another report indicated that the antipodes of the natural (R)-pheromone were only 1/500 to 1/1000 times as active. researchgate.net This pronounced difference in activity underscores the ability of the beetle's olfactory receptors to discriminate between the two enantiomers, highlighting a highly specific receptor-ligand interaction. researchgate.netjst.go.jp Interestingly, while the (R)-enantiomer is characteristic for T. granarium, the (S)-enantiomer has been identified in other related species like Trogoderma inclusum, suggesting that chirality plays a role in reproductive isolation among these species. researchgate.netnih.gov

Table 1: Comparative Biological Activity of 14-Methylhexadec-8-enal Enantiomers

EnantiomerRelative Activity (vs. Natural Pheromone)Target Species
(R)-(-)-14-Methylhexadec-8-enalHigh (Natural Pheromone)Trogoderma granarium
(S)-(+)-14-Methylhexadec-8-enalVery Low (1/250 to 1/1000th of (R)-enantiomer)Trogoderma granarium

This table provides a summary of the differential activity observed between the (R) and (S) enantiomers based on available research findings. researchgate.netresearchgate.net

The geometric configuration of the double bond at the C8 position is indispensable for the pheromonal activity of 14-Methylhexadec-8-enal. The natural pheromone for Trogoderma granarium is predominantly the (Z)-isomer, often found in a mixture with a small percentage (around 8%) of the (E)-isomer. annualreviews.orgresearchgate.net However, bioassays consistently show that the (Z)-isomer is the primary active component, while the (E)-isomer is significantly less active or completely inactive on its own. researchgate.net For instance, (Z)-trogodermal was found to be about 10 times more active than (E)-trogodermal in eliciting attraction and copulation behaviors in male Khapra beetles. researchgate.net The strict requirement for the (Z)-configuration suggests that the specific spatial arrangement dictated by this isomer is crucial for the molecule to fit correctly into the binding pocket of the olfactory receptor proteins.

Modifications of the Alkyl Chain and Terminal Aldehyde Group

Alterations to the molecular structure beyond stereochemistry, such as modifying the alkyl chain or the terminal aldehyde functional group, have been shown to impact biological activity. Research indicates that removing the C-14 methyl branch significantly diminishes the response in Trogoderma species, highlighting the importance of this structural feature. researchgate.net

Furthermore, the terminal aldehyde group is critical for full efficacy. While corresponding alcohol and ester derivatives, such as (Z)-14-methyl-8-hexadecen-1-ol and methyl (Z)-14-methyl-8-hexadecenoate, display some residual activity, they are considerably less effective than the aldehyde. researchgate.net It is believed that these derivatives may require enzymatic conversion back to the aldehyde form within the insect to exert their full effect. For example, (Z)-14-methyl-8-hexadecen-1-ol and its corresponding methyl ester showed relatively low activity in attracting unmated male Khapra beetles compared to the aldehyde. researchgate.net

Design and Bioactivity Testing of Structural Analogues of (Z)-14-Methylhexadec-8-enal

The design and testing of structural analogues are pivotal for understanding SAR and developing effective pest management tools. Various analogues of this compound have been synthesized and evaluated. One key area of investigation has been the synthesis of both (E)- and (Z)-isomers of optically pure (S)-14-methyl-8-hexadecenal, which are the antipodes of the natural Khapra beetle pheromone. pherobase.comsynergypublishers.com These studies confirmed the low activity of the non-natural enantiomer. researchgate.net

Other analogues have focused on simplifying the structure. For instance, (Z)-8-Hexadecenal, which lacks the C14-methyl group, was found to be 100 times less effective in causing attraction and 10,000 times less active in stimulating copulation in T. granarium compared to (Z)-trogodermal. researchgate.net This demonstrates that while the long chain and the C8 double bond are important, the methyl branch at C14 is a key contributor to the high specificity and activity of the pheromone. researchgate.net The synthesis of structural analogues also serves to confirm the structure of the natural pheromones and allows for the exploration of compounds that may be more stable or easier to produce for commercial applications. researchgate.net

Computational Chemistry Approaches in Structure-Activity Prediction

Computational chemistry methods, such as Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking, are increasingly valuable tools for predicting the biological activity of pheromones and their analogues. google.comresearchgate.net For this compound, molecular docking studies have been used to investigate its binding affinities with specific protein targets. These studies can reveal key interactions, such as hydrogen bonds and π-alkyl interactions between the pheromone and the receptor's amino acid residues, providing a molecular basis for the observed biological activity.

QSAR models build mathematical relationships between the chemical structures of a series of compounds and their biological activities. oecd.org By analyzing a set of known active and inactive analogues, a predictive model can be developed. google.com For pheromones like this compound, QSAR could be used to predict the activity of novel, untested analogues, thereby guiding synthetic efforts toward more potent and selective compounds. This approach can accelerate the discovery process by prioritizing which analogues to synthesize and test, saving time and resources. While specific QSAR studies solely focused on this compound are not extensively detailed in the provided results, the principles are widely applied in the design of bioactive molecules, including pheromones. researchgate.net

Ecological and Evolutionary Significance of Z 14 Methylhexadec 8 Enal

Role in Intra- and Inter-specific Communication Networks

(Z)-14-Methylhexadec-8-enal is a primary component of the female-produced sex pheromone in several species of the genus Trogoderma. annualreviews.orgsynergypublishers.com In the khapra beetle (Trogoderma granarium), a major pest of stored products, the pheromone blend consists of (Z)-14-methyl-8-hexadecenal and its (E) isomer in a ratio of approximately 92:8. annualreviews.orgwordpress.com This specific blend is highly attractive to male khapra beetles, guiding them to potential mates. annualreviews.org

The compound's influence extends beyond a single species. Other closely related Trogoderma species, such as T. variabile, T. inclusum, and T. glabrum, also respond to this pheromone. annualreviews.organnualreviews.org This shared use of a major pheromone component highlights a degree of overlap in their communication channels. For instance, both T. variabile and T. inclusum utilize (Z)-14-methyl-8-hexadecenal as their primary female-produced sex pheromone, even in areas where their populations coexist. annualreviews.org This phenomenon suggests that other mechanisms, such as differences in the minor components of the pheromone blend, temporal separation of mating activity, or distinct habitat preferences, may contribute to reproductive isolation between these species.

The use of (Z)-14-methyl-8-hexadecenal is not limited to the Trogoderma genus. Research has shown that lures baited with this pheromone, often in combination with its (E)-isomer, can attract a variety of other dermestid beetles. researchgate.net This indicates a broader role for this compound in the chemical communication landscape of the Dermestidae family, potentially acting as a more general signal for locating resources or mates.

Evolutionary Trajectories of Pheromone Components in Related Species

The evolution of sex pheromones in insects is a dynamic process that can lead to the diversification of species. annualreviews.org The variation in the composition of pheromone blends among closely related Trogoderma species provides a compelling case study of this evolutionary trajectory. While several species share (Z)-14-methyl-8-hexadecenal as a major component, the presence and ratio of other related compounds, such as the (E)-isomer and corresponding alcohols and esters, differ. uni-bayreuth.deresearchgate.net

For example, while T. granarium uses a blend of the (Z) and (E) isomers of 14-methyl-8-hexadecenal, T. inclusum females were found to produce (Z)-14-methyl-8-hexadecenol and its corresponding methyl ester. uni-bayreuth.deannualreviews.org Furthermore, the chirality of the molecule can play a critical role in species recognition. researchgate.net Studies have suggested that the specific stereoisomer of 14-methyl-8-hexadecenal can differ between Trogoderma species, potentially contributing to reproductive isolation. researchgate.net For instance, the pheromone of T. granarium is believed to have the (S)-configuration, whereas the compound isolated from T. inclusum has the (R)-configuration. researchgate.net

The evolution of these distinct pheromone blends is likely driven by selection pressures to ensure species-specific mate recognition and avoid hybridization. nih.gov This divergence can occur through changes in the biosynthetic pathways responsible for producing these compounds. Alterations in the activity or regulation of enzymes, such as desaturases that introduce double bonds into fatty acid precursors, can lead to the production of different pheromone components. nih.gov

Co-evolutionary Dynamics Between Pheromone Production and Reception

The effectiveness of a chemical signal like (Z)-14-methyl-8-enal is dependent on the presence of a corresponding sensory system in the receiving organism. This has led to a co-evolutionary "arms race" between the production of specific pheromone blends and the evolution of olfactory receptors in the antennae of male beetles that can detect these subtle chemical differences.

The antennae of male Trogoderma beetles are equipped with specialized olfactory receptor neurons that are highly sensitive to (Z)-14-methyl-8-enal and its related compounds. omicsonline.org The specificity of these receptors allows males to distinguish between the pheromone blends of their own species and those of others, even when they share major components. The interaction between the aldehyde group of the pheromone and receptor proteins on the insect's antennae triggers a signal transduction pathway, leading to a behavioral response.

The evolution of pheromone production in females is therefore tightly linked to the evolution of receptor sensitivity in males. A mutation leading to a change in the pheromone blend would only be evolutionarily successful if males in the population also evolved the ability to recognize and respond to this new signal. This reciprocal selection pressure drives the diversification of both pheromone signals and their corresponding receptors, contributing to the process of speciation.

Chemical Ecology of Stored Product Pests Utilizing this compound

The khapra beetle, Trogoderma granarium, is a globally significant pest of stored products, infesting a wide range of commodities including grains, seeds, and dried animal and plant products. annualreviews.orgwordpress.com The chemical ecology of this pest is heavily reliant on (Z)-14-methyl-8-enal. The female-produced sex pheromone, containing this compound, is a key factor in its reproductive success, enabling males to locate females within vast stores of grain. annualreviews.orgwordpress.com

The potency of (Z)-14-methyl-8-enal as an attractant has been harnessed for the development of monitoring and control strategies for T. granarium and other Trogoderma pests. wordpress.comecocenter.md Synthetic lures containing a blend of (Z)- and (E)-14-methyl-8-hexadecenal are widely used in traps to detect the presence of these beetles in warehouses, granaries, and at ports of entry. annualreviews.orgwordpress.com Early detection is crucial for implementing control measures and preventing widespread infestations, which can have significant economic consequences. wordpress.com

In addition to its role as a sex pheromone, the chemical ecology of these pests also involves kairomones, which are chemical cues from food sources that attract both larvae and adults. wordpress.com The combination of pheromone lures and food-based attractants can enhance the effectiveness of trapping systems for stored product pests. wordpress.com Understanding the intricate chemical communication systems of these beetles, with (Z)-14-methyl-8-enal at its core, is fundamental to developing effective and environmentally sound pest management strategies. ecocenter.md

Advanced Analytical Techniques for Characterization and Detection of Z 14 Methylhexadec 8 Enal

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like (Z)-14-methylhexadec-8-enal. uni-bayreuth.delifeasible.com This method combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry, making it ideal for analyzing complex mixtures of semiochemicals. uni-bayreuth.de The compound has a molecular weight of 252.44 g/mol and a molecular formula of C17H32O. nih.govpherobase.comthegoodscentscompany.com

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. redalyc.org The column separates the different components of the mixture based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for its identification. uni-bayreuth.de The PubChem database lists a Gas Chromatography-Mass Spectrometry (GC-MS) entry for this compound with a NIST Number of 291659 in the main library. nih.gov

The analysis of trace amounts of pheromones necessitates meticulous sample preparation to concentrate the analyte and remove interfering substances. researchgate.net Common methods for collecting insect pheromones include headspace sampling and solvent extraction. nih.govresearchgate.net

Solid-Phase Microextraction (SPME): This solvent-free technique utilizes a fused-silica fiber coated with a stationary phase to adsorb volatile compounds from the headspace above a sample. The fiber is then directly desorbed into the GC injector, providing a concentrated sample for analysis. researchgate.net This method is particularly advantageous for its simplicity and sensitivity.

Sorbent-Based Trapping (Volatile Collection Traps): Air is passed over the insect or a sample containing the pheromone and then through a tube packed with an adsorbent material like Porapak Q or Tenax. researchgate.net The trapped volatiles are subsequently eluted with a solvent for GC-MS analysis. nih.gov

Solvent Extraction: This traditional method involves the direct extraction of the pheromone from insect glands or other tissues using an appropriate organic solvent. researchgate.net While effective, it can also co-extract other lipids and non-volatile compounds that may require further cleanup steps.

A study on the secondary metabolites of Serratia marcescens identified this compound using GC-MS analysis. onlinescientificresearch.com Similarly, research on black pepper extracts also utilized GC-MS for component identification. redalyc.org

The biological activity of pheromones is often highly dependent on their stereochemistry. Therefore, the separation of geometric isomers (Z and E) and enantiomers is crucial.

(Z) and (E) Isomers: The (Z) and (E) isomers of 14-methylhexadec-8-enal can be separated using high-resolution capillary GC columns with polar stationary phases. The different spatial arrangements of the substituents around the double bond lead to slight differences in their retention times, allowing for their separation and quantification. The (Z)-isomer is essential for pheromone activity in some beetle species, while the (E)-isomer is inactive. In some cases, preparative GC is used to isolate pure isomers for further study. rsc.org

Enantiomers: The separation of enantiomers, which are non-superimposable mirror images, requires chiral chromatography. This is typically achieved using a GC column with a chiral stationary phase. The differential interaction of the enantiomers with the chiral selector results in their separation. The synthesis of optically active forms of this compound has been a significant area of research to determine the biologically active enantiomer. pherobase.comtandfonline.comjst.go.jp

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

While GC-MS is excellent for identification and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of a molecule, including the confirmation of its carbon skeleton and the position of functional groups. cambridge.orgnih.gov Both ¹H and ¹³C NMR are used.

¹H NMR: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the signals for the aldehydic proton, the vinylic protons, the protons adjacent to the carbonyl group and the double bond, and the methyl groups are key diagnostic features. The coupling constants between the vinylic protons can help confirm the (Z) configuration of the double bond. libretexts.orgrsc.org

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environment. The chemical shifts of the carbonyl carbon and the two sp² hybridized carbons of the double bond are characteristic. libretexts.orgmpg.de The signals for the methyl carbons and the methylene (B1212753) carbons of the aliphatic chain complete the carbon framework.

A study on the synthesis of (S)-14-Methylhexadec-8-enal reported detailed ¹H and ¹³C NMR data for various intermediates and the final product, which are crucial for structural confirmation. harvard.edu

¹H NMR (CDCl₃, 300 MHz) ¹³C NMR (CDCl₃, 75 MHz)
δ 9.76 (t, J = 1.8 Hz, 1H, CHO)δ 202.9 (CHO)
δ 5.30-5.42 (m, 2H, CH=CH)δ 130.0 (C=C)
δ 2.42 (dt, J = 1.8, 7.3 Hz, 2H, CH₂CHO)δ 129.8 (C=C)
δ 2.02 (m, 4H, CH₂C=C)δ 43.9 (CH₂CHO)
δ 1.10-1.65 (m, 19H)δ 39.1, 36.7, 32.0, 29.7, 29.5, 29.3, 29.1, 27.2, 26.8, 22.7, 22.1
δ 0.86 (d, J = 6.6 Hz, 6H, 2 x CH₃)δ 19.7, 14.1 (CH₃)
Data derived from synthetic studies of similar long-chain aldehydes and may be representative.

Spectroscopic Methods for Double Bond Configuration Determination

Determining the geometry of the double bond is critical, as the (Z) and (E) isomers can have vastly different biological activities.

Infrared (IR) Spectroscopy: While NMR is powerful, IR spectroscopy can provide quick and valuable information. The C-H out-of-plane bending vibrations (wags) are particularly useful. For a (Z) or cis double bond, a characteristic absorption is observed around 720-675 cm⁻¹. In contrast, a (E) or trans double bond shows a strong absorption band around 970-960 cm⁻¹. nih.govspectroscopyonline.com Gas-phase Fourier-transform infrared (FTIR) spectroscopy has been shown to be a powerful tool for unambiguously determining the configuration of double bonds in long-chain unsaturated compounds. nih.gov

Raman Spectroscopy: Raman spectroscopy can also be used to determine double bond configuration, with the C=C stretching frequency being sensitive to the isomeric form.

Micro-Reaction Techniques for Structure Elucidation in Small Samples

When only minute amounts of a natural product are available, micro-reaction techniques can be employed to gain structural information. cambridge.orgdntb.gov.ua These reactions are performed on a nanogram to microgram scale, and the products are analyzed by GC-MS. uni-bayreuth.dedntb.gov.ua

Ozonolysis: This reaction cleaves the double bond, and the resulting fragments can be analyzed to determine the original position of the double bond. For this compound, ozonolysis would yield two aldehydes: heptanal (B48729) and 7-methyloctanal. Identifying these two products by GC-MS would confirm the position of the double bond at C-8. masterorganicchemistry.com

Derivatization: The aldehyde functional group can be derivatized to form, for example, an oxime or a hydrazone. uni-bayreuth.de This can improve its chromatographic behavior and provide additional mass spectral fragmentation patterns that aid in structural confirmation. Another common derivatization technique for locating double bonds is the reaction with dimethyl disulfide (DMDS), which forms a thioether adduct. The mass spectrum of this adduct shows characteristic fragmentation that clearly indicates the position of the original double bond. nih.govresearchgate.net

By combining these advanced analytical techniques, chemists can confidently identify, quantify, and elucidate the complete structure, including the stereochemistry, of this compound, even from trace amounts found in nature.

Research Applications and Future Perspectives for Z 14 Methylhexadec 8 Enal Research

Integrated Pest Management (IPM) Strategies

Integrated Pest Management (IPM) is an ecosystem-based strategy that focuses on long-term prevention of pests or their damage through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and use of resistant varieties. Chemical interventions are used only when necessary and with the goal of minimizing risks to human health and the environment. (Z)-14-methylhexadec-8-enal plays a crucial role in IPM programs targeting specific pest species. researchgate.net

Development of Pheromone-Based Monitoring and Trapping Systems

A primary application of this compound in IPM is its use as a lure in monitoring and trapping systems for dermestid beetles of the Trogoderma genus, which are notorious pests of stored products. researchgate.net Synthetic versions of the pheromone are incorporated into traps to attract male beetles. medchemexpress.com This allows for early detection of pest presence, monitoring of population levels, and delineation of infested areas. researchgate.netjst.go.jp

These monitoring systems are critical for making informed decisions about the necessity and timing of control measures, thereby reducing the reliance on broad-spectrum insecticides. jst.go.jp Commercially available trapping systems often utilize a slow-release dispenser containing the synthetic pheromone to ensure a consistent and prolonged lure. The design of these traps can vary, including sticky traps or funnel traps, which capture the attracted insects for counting and identification.

Table 1: Components of a Typical Pheromone-Based Monitoring System for Trogoderma spp.

ComponentDescriptionPurpose
Lure A dispenser impregnated with synthetic this compound (and sometimes other synergistic compounds).To attract the target male beetles.
Trap A device to capture the attracted insects (e.g., sticky trap, funnel trap).To contain the insects for monitoring and population estimation.
Housing A protective casing for the trap, often designed to be placed in specific locations within a storage facility.To protect the trap from environmental factors and ensure proper placement.

Potential for Mating Disruption Techniques

Mating disruption is a pest management technique that involves permeating an area with a synthetic sex pheromone to confuse males and prevent them from locating females, thereby disrupting mating and reducing the subsequent generation's population. cabidigitallibrary.orgmdpi.com While a well-established method for controlling various lepidopteran pests, the specific application of this compound for mating disruption in Trogoderma species is not as extensively documented in available research.

The potential for using this compound in mating disruption strategies exists, given its potent attractive properties. However, the economic feasibility and efficacy would depend on factors such as the size of the infested area, the population density of the pest, and the development of cost-effective, long-lasting release formulations. Further research is needed to evaluate the viability of mating disruption as a direct control method for Trogoderma beetles using this compound.

Advancements in Stereoselective Synthesis for Pheromone Production

The biological activity of many pheromones is highly dependent on their stereochemistry. In the case of 14-methyl-8-hexadecenal, the (Z)-isomer is the biologically active component for attracting male Trogoderma beetles, while the (E)-isomer is significantly less active or inactive. Therefore, the development of synthetic methods that can produce the (Z)-isomer with high stereoselectivity is crucial for manufacturing effective pheromone lures.

Pioneering work in the stereoselective synthesis of this compound was conducted by Kenji Mori and his research group. nih.govpherobase.com Their syntheses often involved the use of optically active starting materials and stereocontrolled reactions to establish the correct configuration at the chiral center and the geometry of the double bond. nih.gov

Subsequent research has focused on developing more efficient and practical synthetic routes. harvard.edu These advancements often employ modern synthetic methodologies to improve yields, reduce the number of steps, and lower production costs, making the pheromone more accessible for commercial use in IPM programs. researchgate.netsynergypublishers.com

Table 2: Key Aspects of Stereoselective Synthesis of this compound

Synthetic ChallengeCommon Approaches
Control of Double Bond Geometry Wittig-type reactions, acetylide coupling followed by stereoselective reduction (e.g., using Lindlar's catalyst).
Control of Chiral Center Use of chiral starting materials (e.g., (R)-citronellol), asymmetric reactions.
Overall Efficiency Convergent synthetic strategies, use of readily available starting materials.

Unraveling the Genetic Basis of Pheromone Biosynthesis

Understanding how insects produce complex pheromone molecules like this compound at a genetic level is a burgeoning area of research. The biosynthesis of fatty acid-derived pheromones typically involves a series of enzymatic steps, including desaturation, chain-shortening or elongation, and functional group modification.

While the specific genetic pathways for this compound biosynthesis in Trogoderma beetles are not yet fully elucidated in the available literature, research on other insects provides a framework for future studies. Such research would involve identifying the genes encoding the enzymes responsible for each step of the biosynthetic pathway. Techniques like transcriptomics and gene silencing (e.g., RNA interference) could be employed to identify and functionally characterize these genes.

Interestingly, this compound has also been identified as a secondary metabolite in the bacterium Serratia marcescens, indicating that the biosynthetic machinery for this compound is not exclusive to insects. onlinescientificresearch.com Elucidating the biosynthetic pathways in both insects and microorganisms could offer novel approaches for the biotechnological production of this pheromone.

Expanding Understanding of Chemical Communication in Broader Biological Systems

The study of this compound contributes to the broader field of chemical ecology, which examines the role of chemical interactions between living organisms. While its primary known role is as a sex pheromone in Trogoderma beetles, the discovery of this compound in other organisms, such as the bacterium Serratia marcescens and the plant Scutellaria comosa, suggests it may have diverse ecological functions. onlinescientificresearch.com

Future research could explore these alternative roles. For instance, in bacteria, it might be involved in quorum sensing or have antimicrobial properties. In plants, it could function as a defense compound against herbivores or pathogens. Investigating these possibilities will broaden our understanding of the evolution and ecological significance of this and other semiochemicals across different biological kingdoms.

Environmental Impact and Sustainability Considerations in Pheromone Research

A significant advantage of using pheromones in pest management is their perceived environmental safety. Pheromones are species-specific, meaning they target a narrow range of pests and are generally non-toxic to non-target organisms such as beneficial insects, wildlife, and humans. researchgate.net They are also used in very small quantities and are typically biodegradable.

Safety data for products containing this compound indicate that it is not classified as a hazardous substance and is considered readily biodegradable. This low environmental impact is a key factor driving the adoption of pheromone-based technologies as sustainable alternatives to conventional pesticides.

Future research in this area will likely continue to focus on developing even more environmentally friendly formulations and delivery systems. This includes the use of biodegradable dispensers and exploring biosynthetic production methods using microorganisms, which could reduce the reliance on chemical synthesis and its associated environmental footprint.

Q & A

Basic Research Questions

Q. How is (Z)-14-Methylhexadec-8-enal identified in complex phytochemical matrices?

  • Methodology : Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for identification. Samples are typically prepared via solvent extraction (e.g., ethyl acetate or hexane), followed by column fractionation. Key GC-MS parameters include a non-polar capillary column (e.g., DB-5MS), splitless injection mode, and electron ionization at 70 eV. Identification relies on matching retention indices and mass spectral fragmentation patterns with reference libraries .
  • Validation : Confirmation requires comparison with synthetic standards or spiking experiments to rule out co-eluting isomers.

Q. What chromatographic methods optimize the isolation of this compound from natural extracts?

  • Methodology : Normal-phase silica gel column chromatography with gradient elution (hexane:ethyl acetate) is effective for preliminary separation. Further purification employs preparative HPLC using a C18 reversed-phase column and isocratic methanol-water mobile phases. Purity assessment via thin-layer chromatography (TLC) with iodine vapor visualization ensures minimal co-eluting contaminants .

Q. Which spectroscopic techniques confirm the structural elucidation of this compound?

  • Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT, COSY) resolves the Z-configuration at C8 and the methyl branch at C14. Key signals include:

  • ¹H NMR: δ 5.35–5.30 (m, 1H, H8), δ 0.88 (t, 3H, CH₃-16).
  • ¹³C NMR: δ 130.2 (C8), δ 22.7 (C14-CH₃).
    • Complementary data from infrared spectroscopy (IR) confirms aldehyde functionality (ν ~1720 cm⁻¹) .

Advanced Research Questions

Q. How do molecular docking simulations elucidate the binding mechanisms of this compound with HDAC1?

  • Methodology : Molecular dynamics (MD) simulations (e.g., GROMACS) and docking software (AutoDock Vina) predict binding modes. The compound interacts with HDAC1 residues (Phe205, His141, Zn401) via hydrogen bonds, π-alkyl interactions, and metal-acceptor bonds. Binding energy calculations (ΔG ~ -7.0 kcal/mol) suggest competitive inhibition potential .
  • Validation : Free energy perturbation (FEP) or umbrella sampling refines binding affinity predictions.

Q. What experimental strategies address discrepancies in bioactivity data across studies on this compound?

  • Methodology :

  • Source Variation : Standardize extraction protocols (e.g., solvent polarity, temperature) to minimize matrix effects.
  • Assay Conditions : Validate antiproliferative activity using multiple cell lines (e.g., HeLa, MCF-7) with ATP-based viability assays. Replicate dose-response curves (e.g., IC₅₀ = 12–15 μM) under controlled oxygen levels .
  • Data Normalization : Normalize activity to internal controls (e.g., cisplatin) and report % inhibition ± SEM across triplicates.

Q. How can network pharmacology models integrate multi-omics data to predict the polypharmacology of this compound?

  • Methodology :

  • Target Prediction : Use SwissTargetPrediction or SEA to identify putative targets (e.g., HDAC1, PPARγ).
  • Pathway Mapping : KEGG enrichment analysis links targets to pathways (e.g., apoptosis, lipid metabolism).
  • Validation : Gene expression profiling (qRT-PCR) of treated cells quantifies downstream markers (e.g., BAX, p21) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.